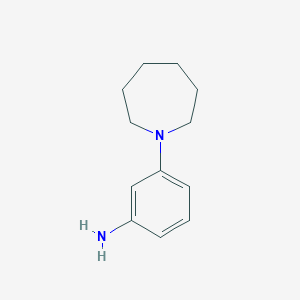
3-(Azepan-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-1-yl)aniline is a chemical compound with the molecular formula C12H18N2 . It contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aromatic), and 1 tertiary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of 3-(Azepan-1-yl)aniline includes a seven-membered azepane ring attached to an aniline group . It contains a total of 32 atoms; 18 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemistry
- 3-(Azepan-1-yl)aniline has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the formation of Schiff bases and oxazepine derivatives, which are characterized using techniques like FTIR, mass spectral, and elemental analyses (Jirjees, 2022).
Role in Organic Synthesis
- In organic synthesis, this compound has been employed in the one-pot synthesis of tetrahydrobenz[b]azepin-4-ones. This process highlights its versatility in reactions requiring either gold catalysts or no catalyst at all, demonstrating its unique role in relaying functional groups during synthesis (Cui et al., 2009).
Applications in Dye Synthesis
- 3-(Azepan-1-yl)aniline derivatives have been used in the creation of heterocyclic azo dyes. These dyes, synthesized at lower temperatures, show promising properties like high intensity and good quantum yield, making them significant in the dye industry (Maliyappa et al., 2020).
Electroluminescence and Photophysics
- This compound is integral in the development of luminescent materials. For instance, N,N-Di(6-phenylpyridin-2-yl)aniline, a related derivative, has been used to create platinum complexes with significant electroluminescence applications, offering potential for advanced display technologies (Vezzu et al., 2010).
Medicinal Chemistry Applications
- In medicinal chemistry, azepane derivatives of 3-(Azepan-1-yl)aniline have been explored for their potential as protein kinase B inhibitors, demonstrating the compound's relevance in drug discovery and pharmaceutical applications (Breitenlechner et al., 2004).
Environmental Applications
- The compound has also found applications in environmental science, particularly in the capture and removal of toxic substances like aniline from aqueous solutions, showcasing its potential in environmental cleanup and pollution control (Yu et al., 2017).
Propiedades
IUPAC Name |
3-(azepan-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBMLDBFQFHCSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)aniline | |
CAS RN |
141515-10-8 |
Source


|
| Record name | 3-(azepan-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)
![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
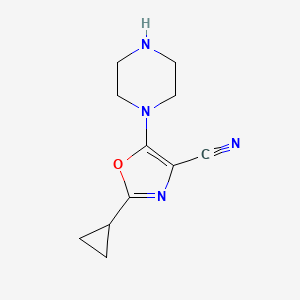
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
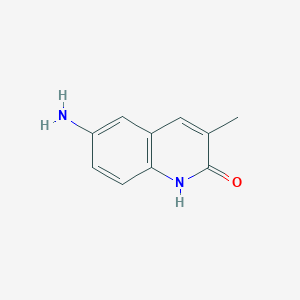
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
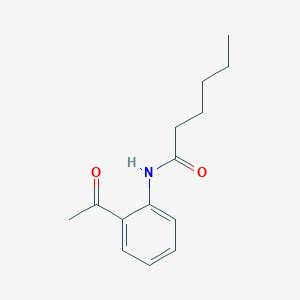
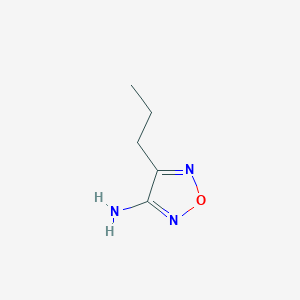
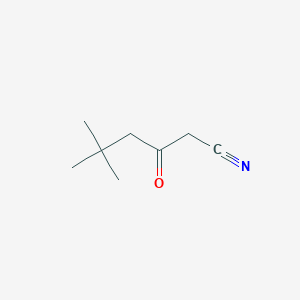

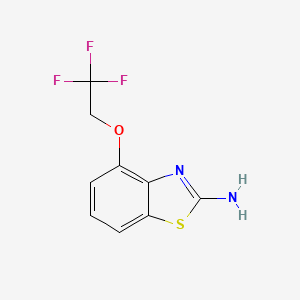
![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)